propan-2-yl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate
Overview
Description
Propan-2-yl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate is a complex organic compound that features a benzoate ester linked to an isoindole derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the isoindole moiety suggests potential biological activity, while the benzoate ester may influence its chemical reactivity and solubility properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindole Derivative: The isoindole moiety can be synthesized through a cyclization reaction involving phthalic anhydride and an amine, followed by oxidation to form the 1,3-dioxoisoindole structure.
Acetylation: The isoindole derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Benzoic Acid Derivative: The acetylated isoindole is coupled with a benzoic acid derivative under esterification conditions, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of the Propan-2-yl Ester: Finally, the benzoic acid derivative is esterified with isopropanol in the presence of an acid catalyst to form the propan-2-yl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl groups in the isoindole moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: Benzoic acid and isopropanol.
Reduction: Alcohol derivatives of the isoindole moiety.
Substitution: Nitro or halogenated derivatives of the benzoate ester.
Scientific Research Applications
Medicinal Chemistry: The isoindole moiety is known for its biological activity, making this compound a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound’s unique structure may be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways involving esterases and amidases.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of propan-2-yl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The isoindole moiety may interact with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate: Similar isoindole structure but with different ester and hydroxyl functionalities.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]benzoic acid: Contains an indole moiety and a benzoic acid derivative, similar in structure but with different functional groups.
Uniqueness
Propan-2-yl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate is unique due to its combination of an isoindole moiety with a benzoate ester, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
propan-2-yl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12(2)27-20(26)13-7-9-14(10-8-13)21-17(23)11-22-18(24)15-5-3-4-6-16(15)19(22)25/h3-10,12H,11H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBKRFYCDMWOAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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